Technical Guide: Acetyl-Ala-Ala-Pro-Ala-p-nitroanilide (Ac-AAPA-pNA)
Technical Guide: Acetyl-Ala-Ala-Pro-Ala-p-nitroanilide (Ac-AAPA-pNA)
Executive Summary
Acetyl-Ala-Ala-Pro-Ala-p-nitroanilide (Ac-AAPA-pNA) is a specialized chromogenic tetrapeptide substrate designed for the kinetic analysis of serine proteases, specifically Human Leukocyte Elastase (HLE) (also known as Neutrophil Elastase). Unlike broader spectrum substrates, the specific amino acid sequence (Ala-Ala-Pro-Ala) is optimized to map the S1–S4 subsites of the elastase active site, providing a precise tool for inhibitor screening and enzymatic profiling.
This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for utilizing Ac-AAPA-pNA in high-throughput drug discovery and biochemical characterization.
Part 1: Chemical Identity & Physicochemical Properties
The following data constitutes the definitive chemical profile for Ac-AAPA-pNA. Researchers must verify these parameters against Certificate of Analysis (CoA) documentation upon receipt of material.
| Property | Specification |
| Chemical Name | Acetyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide |
| Common Abbreviation | Ac-AAPA-pNA |
| CAS Number | 96699-74-0 |
| Molecular Formula | C₂₂H₃₀N₆O₅ |
| Molecular Weight | 490.51 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF; limited solubility in pure water.[1][] |
| Purity Grade | ≥95% (HPLC) required for kinetic assays |
| Storage Conditions | -20°C, desiccated. Protect from light. |
Structural Significance
The Acetyl (Ac) group at the N-terminus mimics the polypeptide chain extension, stabilizing the substrate within the enzyme's binding cleft. The p-nitroanilide (pNA) moiety at the C-terminus serves as the chromogenic reporter. The Ala-Ala-Pro-Ala sequence is specifically designed to fit the hydrophobic specificity pockets (S1–S4) of elastase:
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P1 (Ala): Fits the small, hydrophobic S1 pocket of elastase.
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P2 (Pro): Restricts conformational flexibility, optimizing the "lock and key" fit.
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P3/P4 (Ala): Interact with the S3/S4 subsites, enhancing binding affinity (
).
Part 2: Mechanism of Action
The hydrolysis of Ac-AAPA-pNA by elastase follows a classic serine protease mechanism involving a catalytic triad (His-57, Asp-102, Ser-195).
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Binding: The substrate binds to the active site; the carbonyl carbon of the P1 Alanine is attacked by the hydroxyl group of Ser-195.
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Acylation: A tetrahedral intermediate forms and collapses, releasing the p-nitroaniline (pNA) group.
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Chromogenesis: The released pNA is yellow in color and absorbs strongly at 405 nm .
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Deacylation: A water molecule attacks the acyl-enzyme intermediate, releasing the peptide (Ac-Ala-Ala-Pro-Ala-OH) and regenerating the free enzyme.
Reaction Pathway Diagram
Figure 1: Kinetic mechanism of Ac-AAPA-pNA hydrolysis by Elastase. The release of p-nitroaniline is the rate-limiting measurement step.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for a 96-well microplate format to enable high-throughput screening. It includes specific checkpoints to ensure data integrity.
Reagent Preparation
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Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5.
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Why: High ionic strength (500 mM NaCl) mimics physiological conditions and prevents non-specific adsorption of elastase to plastics.
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Substrate Stock (20 mM): Dissolve 9.8 mg of Ac-AAPA-pNA in 1.0 mL of 100% DMSO .
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Critical: Do not dissolve directly in buffer; the peptide will precipitate. Store aliquots at -20°C.
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Enzyme Solution: Reconstitute Human Leukocyte Elastase (HLE) in 50 mM Sodium Acetate, pH 5.5, 200 mM NaCl.
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Stability Note: Elastase is unstable at neutral pH for long periods due to autolysis. Keep the stock at pH 5.5 and dilute into the assay buffer (pH 7.5) immediately before use.
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Assay Workflow
Target Final Concentration: 0.5 mM Substrate, 10–20 nM Enzyme, 5% DMSO (final).
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Blank Setup: Add 10 µL of Substrate Stock + 190 µL Assay Buffer to "Blank" wells.
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Sample Setup: Add 170 µL Assay Buffer to "Test" wells.
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Substrate Addition: Add 10 µL of Substrate Stock (20 mM) to "Test" wells. Mix by tapping.
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Induction: Initiate reaction by adding 20 µL of Enzyme Solution to "Test" wells.
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Measurement: Immediately place in plate reader. Measure Absorbance at 405 nm every 30 seconds for 10–20 minutes at 25°C.
Data Analysis
Calculate the reaction velocity (
Note: For a standard 96-well plate with 200 µL volume, the path length is approximately 0.6 cm, but this should be calibrated.
Workflow Diagram
Figure 2: Step-by-step workflow for the Ac-AAPA-pNA elastase assay.
Part 4: Applications & Troubleshooting
Specificity & Inhibitor Screening
Ac-AAPA-pNA is highly specific for elastase but can show minor cross-reactivity with Proteinase 3 . It is generally resistant to cleavage by Cathepsin G (which prefers Phe/Leu at P1).
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Inhibitor Studies: When screening inhibitors (e.g., Sivelestat), pre-incubate the inhibitor with the enzyme for 15 minutes before adding the substrate. This ensures equilibrium binding.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Substrate added to cold buffer or low DMSO % | Ensure buffer is at RT. Keep final DMSO conc. >2% but <10%. |
| Non-Linear Rate | Substrate depletion or Enzyme instability | Reduce enzyme concentration. Ensure read time is within first 5-10 mins. |
| High Background | Spontaneous hydrolysis | Check stock solution age. Store DMSO stocks at -20°C. |
| Low Signal | pH mismatch | Verify Assay Buffer is pH 7.5–8.0. Elastase is inactive < pH 6.0. |
References
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National Center for Biotechnology Information (NCBI).
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[Link]
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- ChemicalBook. Product Entry for Ac-Ala-Ala-Pro-Ala-pNA (CAS 96699-74-0).
- BOC Sciences. Product Information for Suc-Ala-Ala-Pro-Ala-pNA (Structural Analog & Assay Reference).
- Sigma-Aldrich.
